molecular formula C20H21N3O2 B2997031 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide CAS No. 524733-57-1

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide

Cat. No.: B2997031
CAS No.: 524733-57-1
M. Wt: 335.407
InChI Key: GACFTLVXJJSZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide has several scientific research applications:

Preparation Methods

The synthesis of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide involves several steps. Typically, the synthetic route includes the reaction of 3-isobutoxybenzaldehyde with 2-aminobenzophenone to form an intermediate, which is then cyclized to produce the quinoline derivative. The final step involves the reaction of the quinoline derivative with hydrazine hydrate to form the carbohydrazide . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .

Chemical Reactions Analysis

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts . The major products formed from these reactions depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

2-(3-Isobutoxyphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds, such as:

    2-(3-Methoxyphenyl)quinoline-4-carbohydrazide: This compound has a similar structure but with a methoxy group instead of an isobutoxy group.

    2-(3-Ethoxyphenyl)quinoline-4-carbohydrazide: This compound has an ethoxy group instead of an isobutoxy group.

    2-(3-Propoxyphenyl)quinoline-4-carbohydrazide: This compound has a propoxy group instead of an isobutoxy group.

The uniqueness of this compound lies in its specific functional groups, which can influence its reactivity and applications in research and industry .

Properties

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13(2)12-25-15-7-5-6-14(10-15)19-11-17(20(24)23-21)16-8-3-4-9-18(16)22-19/h3-11,13H,12,21H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACFTLVXJJSZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.